O-Methyl mycophenolate mofetil

Descripción

Historical Context and Discovery

The discovery and characterization of O-Methyl mycophenolate mofetil emerged as a direct consequence of the extensive pharmaceutical development and quality control studies conducted on mycophenolate mofetil during the late twentieth and early twenty-first centuries. The compound was initially identified during systematic impurity profiling studies that accompanied the development of analytical methods for mycophenolate mofetil drug substances. These investigations revealed that various synthetic pathways and manufacturing processes could generate structurally related impurities, necessitating comprehensive identification and quantification protocols.

The historical development of this compound as a recognized pharmaceutical impurity can be traced to the evolution of regulatory requirements for drug impurity characterization. As pharmaceutical regulatory agencies worldwide intensified their focus on drug substance purity and impurity profiles, the need for standardized reference materials became paramount. The compound's formal recognition within pharmacopeial systems represented a significant milestone in the systematic approach to pharmaceutical quality control.

Research efforts in the early 2000s demonstrated that mycophenolate mofetil synthesis could produce various impurities through different reaction pathways. The methylation of hydroxyl groups during synthetic processes was identified as one potential route leading to the formation of this compound. These findings prompted comprehensive studies to understand the formation mechanisms and develop appropriate analytical detection methods.

Classification as European Pharmacopoeia Impurity D

This compound has been formally classified as European Pharmacopoeia Impurity D, representing its official recognition within the European pharmaceutical regulatory framework. This classification establishes the compound as a specified impurity that requires monitoring and control during the manufacture and testing of mycophenolate mofetil drug products. The European Pharmacopoeia designation provides standardized nomenclature and analytical specifications that facilitate consistent quality control practices across pharmaceutical manufacturing facilities.

The compound's inclusion in the European Pharmacopoeia system reflects its potential presence in commercial mycophenolate mofetil preparations and the necessity for appropriate analytical control measures. The classification system enables pharmaceutical manufacturers to implement standardized testing protocols and ensures regulatory compliance across European Union member states. This standardization has proven essential for maintaining consistent drug quality standards and facilitating international pharmaceutical trade.

The European Pharmacopoeia classification also encompasses specific analytical requirements for the detection and quantification of this compound. These requirements include prescribed high-performance liquid chromatography methods, retention time specifications, and acceptance criteria for impurity levels. The comprehensive analytical framework ensures that pharmaceutical manufacturers can reliably detect and quantify this impurity throughout the drug development and manufacturing processes.

Relationship to Mycophenolate Mofetil

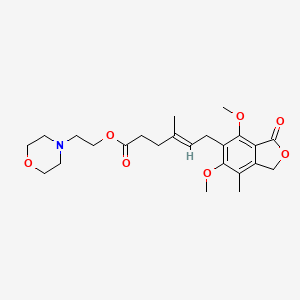

This compound exhibits a direct structural relationship to mycophenolate mofetil, differing primarily through the presence of an additional methyl group attached to the hydroxyl functionality. The parent compound, mycophenolate mofetil, serves as an immunosuppressive prodrug that undergoes hydrolysis to form mycophenolic acid, the pharmacologically active metabolite. This structural similarity between this compound and mycophenolate mofetil necessitates careful analytical distinction during pharmaceutical testing procedures.

The molecular relationship between these compounds can be understood through their shared benzofuran core structure and morpholinoethyl ester functionality. This compound possesses the molecular formula C24H33NO7 with a molecular weight of 447.52, representing a methoxylated derivative of the parent compound. This structural modification potentially affects the compound's physicochemical properties, including solubility, stability, and chromatographic behavior.

The formation of this compound during mycophenolate mofetil synthesis can occur through various chemical pathways, including methylation reactions involving the phenolic hydroxyl group. Understanding these formation mechanisms has proven crucial for pharmaceutical manufacturers seeking to minimize impurity levels and optimize synthetic processes. The compound's structural characteristics also influence its analytical detection methods and separation techniques used in quality control procedures.

| Property | This compound | Mycophenolate Mofetil |

|---|---|---|

| Molecular Formula | C24H33NO7 | C23H31NO7 |

| Molecular Weight | 447.52 | 433.50 |

| CAS Number | 1322681-37-7 | 128794-94-5 |

| Classification | European Pharmacopoeia Impurity D | Active Pharmaceutical Ingredient |

Significance in Pharmaceutical Analysis

The analytical significance of this compound extends beyond simple impurity detection to encompass broader pharmaceutical quality assurance and regulatory compliance objectives. The compound serves as an essential reference standard for analytical method development, validation procedures, and routine quality control testing of mycophenolate mofetil drug products. Its availability as a characterized reference material enables pharmaceutical laboratories to establish robust analytical methods and ensure consistent testing results.

Modern pharmaceutical analysis employs sophisticated chromatographic techniques for the separation and quantification of this compound. These methods typically utilize ultra-performance liquid chromatography systems with appropriate detection methods to achieve the sensitivity and selectivity required for regulatory compliance. The development of analytical methods incorporating quality by design principles has enhanced the reliability and efficiency of impurity testing procedures.

The compound's role in pharmaceutical analysis extends to method validation studies where it serves as a critical component for establishing analytical method performance characteristics. These validation studies examine parameters including specificity, linearity, accuracy, precision, and robustness to ensure that analytical methods can reliably detect and quantify this compound across relevant concentration ranges. The availability of high-purity reference materials facilitates these validation efforts and supports regulatory submission requirements.

Research investigations have demonstrated the importance of this compound in comprehensive impurity profiling studies for mycophenolate mofetil drug substances and drug products. These studies employ analytical techniques including liquid chromatography coupled with mass spectrometry to identify and characterize degradation products and process-related impurities. The systematic approach to impurity analysis ensures that pharmaceutical products meet established quality standards and regulatory requirements.

| Analytical Parameter | Specification | Reference |

|---|---|---|

| Purity by High-Performance Liquid Chromatography | >95% | |

| Storage Temperature | -20°C | |

| Molecular Weight | 447.52 | |

| Chemical Abstract Service Number | 1322681-37-7 |

Propiedades

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEZVGVALFAIMS-FZSIALSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157455 | |

| Record name | O-Methyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322681-37-7 | |

| Record name | O-Methyl mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl Mycophenolate Mofetil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1540AFX387 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Base-Catalyzed Transesterification (WO 2009/084008A1)

The base-catalyzed method involves two sequential steps:

-

Formation of the Morpholinoethoxide Salt : 2-Morpholinoethanol is deprotonated using sodium methoxide or ethoxide in methanol/ethanol, forming a highly nucleophilic alkoxide intermediate.

-

Transesterification with MPA Methyl Ester : The alkoxide attacks the methyl ester of MPA in aromatic solvents (toluene/xylene) at 110–180°C, with azeotropic removal of methanol/ethanol to drive the reaction.

Key Advantages :

-

Reaction Time : 2–4 hours vs. 24–100 hours in prior methods.

-

Purity : Reduces dimeric impurities to <0.5% compared to 2–3% in acid chloride routes.

-

Scalability : Eliminates thionyl chloride, reducing reactor corrosion and purification steps.

Optimization Data :

Solvent-Free Catalytic Esterification (WO 2005/105771A1)

This method eliminates solvents entirely, directly reacting MPA with 2-morpholinoethanol in the presence of catalytic zinc oxide (0.005–0.2 eq) at 140–180°C. The exothermic reaction proceeds rapidly (<6 hours), with yields reaching 90% after aqueous workup.

Comparative Performance :

| Metric | Base-Catalyzed Route | Solvent-Free Route |

|---|---|---|

| Reaction Time | 2–4 hours | 4–6 hours |

| Yield | 80–85% | 85–90% |

| Major Impurity | Compound V (0.4%) | Dimeric esters (1.2%) |

| Energy Consumption | Moderate | Low (no solvent distillation) |

While the solvent-free route offers higher yields, it generates higher levels of dimeric impurities, necessitating additional purification steps such as acid-base partitioning.

Impurity Profiling and Control Strategies

Identification of Critical Impurities

WO 2009/084008A1 identified Compound V (5-Methoxy-4-methyl-6-[2-(2-methyl-5-oxo-tetrahydro-furan-2-yl)-ethyl]-7-(2-morpholin-4-yl-ethoxy)-3H-isobenzofuran-1-one) as a novel impurity unique to base-catalyzed synthesis. Formed via intramolecular lactonization of MMF under high-temperature conditions, Compound V accounts for 0.01–0.6% of total impurities depending on solvent polarity.

Structural Characterization :

Purification Protocols

Acid-Base Partitioning :

-

Dissolve crude MMF in 3% citric acid.

-

Wash with toluene/xylene to remove non-polar impurities.

-

Recrystallize from diethyl ether to reduce Compound V to <0.1%.

Chromatographic Data (HPLC) :

| Purification Step | Total Impurities | Compound V |

|---|---|---|

| Crude Product | 1.8% | 0.40% |

| After Acid-Base Wash | 0.7% | 0.25% |

| Post-Recrystallization | 0.1% | <0.05% |

Industrial-Scale Process Recommendations

For large-scale production, the base-catalyzed transesterification route offers the best balance of speed, purity, and operational safety:

-

Reactor Design : Use stainless steel or glass-lined reactors to handle high-temperature (180°C) toluene/xylene mixtures.

-

Process Monitoring : Implement inline HPLC to track Compound V levels during solvent distillation.

-

Waste Management : Recover methanol/ethanol via distillation for reuse in alkoxide preparation.

Análisis De Reacciones Químicas

Types of Reactions: O-Methyl mycophenolate mofetil undergoes various chemical reactions, including:

Hydrolysis: The ester bond in the compound can be hydrolyzed to produce mycophenolic acid.

Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its pharmacological activity.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or morpholine moieties.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester bond.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products:

Mycophenolic Acid: The primary active metabolite formed through hydrolysis.

Various Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Mechanism of Action:

- Inhibition of Inosine Monophosphate Dehydrogenase: Mycophenolate mofetil inhibits this enzyme, leading to decreased synthesis of purine nucleotides necessary for lymphocyte proliferation.

- Reduction of Inflammatory Mediators: It also affects the production of inflammatory mediators like nitric oxide and prostaglandins, contributing to its anti-inflammatory effects .

Transplantation

Mycophenolate mofetil is widely used in solid organ transplantation to prevent acute rejection. Its efficacy has been established through numerous clinical trials demonstrating reduced rejection rates compared to other immunosuppressants .

Autoimmune Diseases

Case Study: Pediatric Anti-NMDA Receptor Encephalitis

- A retrospective analysis involving six children treated with mycophenolate mofetil showed promising results as a second-line treatment option. The patients received an average dose of 25.6 mg/kg over a mean duration of 14 months. The study reported mild side effects and suggested that delayed initiation might contribute to treatment failure .

Table 1: Efficacy in Autoimmune Conditions

| Condition | Treatment Duration | Dosage (mg/kg) | Efficacy Rate (%) | Side Effects |

|---|---|---|---|---|

| Anti-NMDAR Encephalitis | 14 months | 25.6 | 83 | Mild diarrhea |

| Lupus Nephritis | Varies | 1000-1500 | 70-80 | Gastrointestinal issues |

| Autoimmune Hepatitis | Varies | 500-1000 | 60-75 | Liver function changes |

Other Potential Applications

Research indicates that mycophenolate mofetil may be beneficial in treating other autoimmune conditions such as:

- Multiple Sclerosis: Studies suggest it may reduce relapse rates when used as part of a combined therapy approach .

- Dermatomyositis: Emerging evidence points to its effectiveness in managing skin manifestations associated with this condition.

Safety Profile

The safety profile of mycophenolate mofetil is generally favorable, with most adverse effects being mild and manageable. Common side effects include gastrointestinal disturbances and increased risk of infections due to immunosuppression. Long-term monitoring is recommended to assess renal function and potential malignancy risks associated with prolonged immunosuppressive therapy .

Mecanismo De Acción

O-Methyl mycophenolate mofetil is a prodrug that is metabolized to mycophenolic acid in the body. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound’s effects are primarily mediated through the suppression of cell-mediated immune responses and antibody formation .

Comparación Con Compuestos Similares

Data Tables

Table 1: Acute Rejection Rates in Renal Transplantation (6-Month Follow-Up)

| Treatment Group | Biopsy-Proven Rejection Rate | Treatment Failure Rate | Reference |

|---|---|---|---|

| MMF (2 g/day) | 17.0% | 30.3% | |

| MMF (3 g/day) | 13.8% | 38.8% | |

| Azathioprine | 46.4% | 56.0% |

Table 2: Histologic Colitis Patterns in MMF vs. EC-MPS

| Feature | MMF Incidence | EC-MPS Incidence | Reference |

|---|---|---|---|

| Apoptosis | 41% | 35% | |

| Architectural Distortion | 66% | 58% |

Actividad Biológica

O-Methyl mycophenolate mofetil (OM-MF) is a derivative of mycophenolate mofetil (MMF), an immunosuppressant widely used to prevent organ rejection in transplant patients. This article explores the biological activity of OM-MF, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

OM-MF acts as a prodrug that is converted to mycophenolic acid (MPA) in the body. MPA is a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, OM-MF effectively reduces the proliferation of lymphocytes and other immune cells, thereby suppressing the immune response. The following table summarizes the key biochemical interactions:

| Mechanism | Effect |

|---|---|

| Inhibition of IMPDH | Reduces guanosine nucleotide synthesis |

| Decreased lymphocyte proliferation | Suppresses immune response |

| Modulation of inflammatory cytokines | Reduces inflammation and tissue damage |

Biological Activity

The biological activity of OM-MF has been demonstrated in various studies, highlighting its effectiveness in different clinical scenarios:

- Immunosuppression : OM-MF has been shown to effectively prevent organ rejection in kidney, heart, and liver transplants by inhibiting T and B cell activation. Studies indicate that it can significantly improve graft survival rates compared to other immunosuppressants like azathioprine .

- Autoimmune Disorders : Case studies have reported the successful use of OM-MF in treating autoimmune conditions such as lupus nephritis and anti-NMDAR encephalitis. In a cohort study involving pediatric patients with anti-NMDAR encephalitis, OM-MF demonstrated safety and efficacy as a second-line treatment option .

- Chronic Inflammatory Conditions : Research indicates that OM-MF may also be beneficial in treating chronic inflammatory diseases due to its ability to modulate immune responses. For instance, it has been utilized as a corticosteroid-sparing agent in pemphigus vulgaris, showing a favorable safety profile with minimal adverse effects .

Case Studies

- Pediatric Anti-NMDAR Encephalitis :

-

Lupus Nephritis :

- Study Overview : A 12-month study involving 28 patients with lupus nephritis who were resistant to steroid treatments.

- Results : Patients treated with OM-MF exhibited significant improvements in renal function without severe adverse effects.

- : OM-MF represents a viable alternative for managing lupus nephritis cases refractory to conventional therapies .

- Pemphigus Vulgaris :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.